



stability of avibactam sodium dihydrate in aqueous solution over time.

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Compound of Interest		
Compound Name:	Avibactam sodium dihydrate	
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Technical Support Center: Avibactam Sodium Dihydrate

Welcome to the Technical Support Center for avibactam sodium dihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of avibactam sodium dihydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving avibactam sodium dihydrate for in vitro experiments?

A1: For aqueous-based experiments, it is recommended to dissolve avibactam sodium dihydrate directly in aqueous buffers. The solubility in Phosphate Buffered Saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[1] For non-aqueous stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can be used, with a solubility of approximately 5 mg/mL.[1] When using organic solvents to prepare a stock solution, it is crucial to ensure the final concentration of the organic solvent in the aqueous experimental medium is insignificant to avoid potential physiological effects.[1]

Q2: How long can I store an aqueous solution of avibactam sodium dihydrate?







A2: It is not recommended to store aqueous solutions of avibactam sodium for more than one day.[1] Studies on the combination of ceftazidime and avibactam have shown that after reconstitution, the solution is stable for 12 hours at room temperature or 24 hours when refrigerated at 2-8°C.[2] For optimal efficacy and to minimize degradation, freshly prepared solutions are always recommended.

Q3: What are the main factors that affect the stability of avibactam in aqueous solutions?

A3: The stability of avibactam in aqueous solutions is primarily affected by temperature and pH. Higher temperatures accelerate the degradation process. While specific data on the effect of a wide pH range on avibactam alone is limited in the provided search results, studies on the combination drug ceftazidime/avibactam indicate that the stability is well-characterized within physiological pH ranges.

Q4: What are the known degradation products of avibactam in aqueous solution?

A4: The degradation pathway of avibactam can be complex. In the context of its interaction with β-lactamase enzymes, avibactam can be released intact through a reversible deacylation process.[3] However, another study suggests a slow hydrolytic route when interacting with the KPC-2 enzyme, which involves fragmentation of the acyl-avibactam complex.[4] Further research is ongoing to fully elucidate all potential degradation products under various conditions.

Troubleshooting Guide



Issue	Potential Cause(s)	Recommended Solution(s)
Reduced Potency of Avibactam Solution	- Improper storage of the aqueous solution (e.g., prolonged storage, high temperature) pH of the solution is outside the optimal range Repeated freeze-thaw cycles of stock solutions.	- Prepare fresh aqueous solutions daily.[1]- Store reconstituted solutions at 2-8°C for no longer than 24 hours.[2]- Ensure the buffer pH is appropriate for the experiment Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent Results in Biological Assays	- Degradation of avibactam in the assay medium over the course of the experiment Interaction with other components in the medium.	- Minimize the incubation time at 37°C where possible Run control experiments to assess the stability of avibactam in your specific assay medium over the experimental timeframe Consider supplementing with avibactam during long-term experiments, based on stability data.
Precipitation in Aqueous Solution	- Exceeding the solubility limit Use of an inappropriate buffer or pH.	- Do not exceed the recommended solubility of ~10 mg/mL in PBS (pH 7.2).[1]- Ensure the chosen buffer is compatible with avibactam sodium dihydrate Adjust the pH of the solution if necessary.
Abnormal Peaks in HPLC Analysis	- Presence of degradation products Contamination of the sample or mobile phase Improper column conditioning or mobile phase composition.	- Review the sample preparation and storage procedures Use high-purity solvents and freshly prepared mobile phase Refer to the detailed HPLC protocols for appropriate column, mobile



phase, and gradient conditions.

Quantitative Stability Data

The following tables summarize the stability of avibactam in aqueous solutions under different conditions.

Table 1: Stability of Avibactam in 0.9% Sodium Chloride in Elastomeric Devices[5]

Storage Condition	Time	Low Dose (375 mg/240 mL) % Remaining (Mean ± SD)	Intermediate Dose (750 mg/240 mL) % Remaining (Mean ± SD)	High Dose (1500 mg/240 mL) % Remaining (Mean ± SD)
Fridge (2°C–8°C)	10 days	>95%	>95% (Easypump), <95% (Dosi- Fuser)	<95%
14 days	>90%	>90%	>90%	
In-use (32°C) after 14 days fridge storage	24 hours	93.1% ± 0.9% (Easypump), 92.5% ± 0.1% (Dosi-Fuser)	87.4% ± 2.0% (Easypump), 86.7% ± 0.1% (Dosi-Fuser)	83.2% ± 1.8% (Easypump), 85.1% ± 2.0% (Dosi-Fuser)

Table 2: Degradation Half-lives of Avibactam in Different Media at 36°C[6]

Medium	рН	Degradation Half-life (hours)
Broth	7.25	446
Water	Neutral	>200 (at 25°C)



Experimental Protocols

Protocol 1: Preparation of Avibactam Sodium Dihydrate Aqueous Solution

- Bring the avibactam sodium dihydrate powder to room temperature before opening the vial.
- Weigh the desired amount of powder in a sterile container.
- Add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.2) to achieve the target concentration (not exceeding 10 mg/mL).[1]
- Vortex or gently agitate the solution until the powder is completely dissolved.
- Use the solution immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Avibactam Quantification

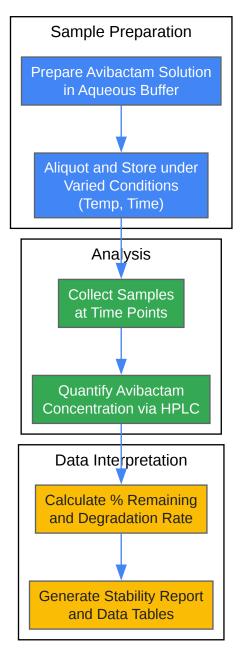
This is a general protocol based on published methods.[5][7] Specific parameters may need to be optimized for your instrumentation and application.

- Mobile Phase: A gradient method is typically employed. For example, a mixture of a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.5) and a solvent like acetonitrile.[7]
- Column: A reverse-phase column (e.g., C18) is commonly used.
- Flow Rate: A typical flow rate is around 1.0 mL/min.[7]
- Detection: UV detection at approximately 230 nm is suitable for avibactam.[5]
- Sample Preparation: Dilute the aqueous samples containing avibactam with the mobile phase to a concentration within the linear range of the standard curve.
- Standard Curve: Prepare a series of known concentrations of avibactam sodium dihydrate in the same buffer as the samples to generate a standard curve for quantification.



Visualizations

Experimental Workflow for Avibactam Stability Testing

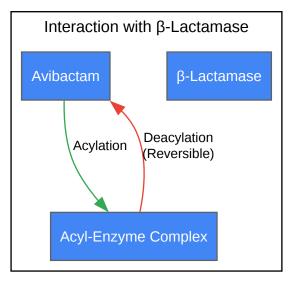


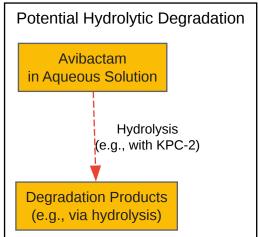
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Caption: Workflow for assessing the stability of avibactam in aqueous solutions.



Simplified Avibactam Interaction and Degradation Pathways





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Caption: Potential pathways of avibactam interaction and degradation.

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